9-Mono-N'-methylnorharman
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Overview
Description
Normelinonine F is a naturally occurring compound belonging to the class of N-methyl-β-carboline alkaloids. These alkaloids are found in a wide range of living species and play various biological, biomedical, and pharmacological roles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of normelinonine F involves the methylation of the β-carboline main ring. This process enhances its photosensitizing properties by increasing its binding affinity with DNA and its oxidation potential . The specific synthetic routes and reaction conditions for normelinonine F are not extensively documented in the literature. general methods for synthesizing N-methyl-β-carboline alkaloids typically involve the use of methylating agents under controlled conditions.
Industrial Production Methods: Industrial production methods for normelinonine F are not well-established due to its specialized nature and limited demand. The compound is primarily synthesized for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions: Normelinonine F undergoes various chemical reactions, including:
Oxidation: The compound exhibits photosensitizing properties, leading to the oxidation of purines in DNA.
Reduction: Reduction reactions involving normelinonine F have not been extensively studied.
Substitution: The methylation of the β-carboline ring is a key substitution reaction that enhances its properties.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Normelinonine F has several scientific research applications, including:
Mechanism of Action
Normelinonine F exerts its effects through its photosensitizing properties. The compound binds to DNA and, upon exposure to light, induces the oxidation of purines, leading to DNA photodamage . This mechanism involves the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components . The specific molecular targets and pathways involved in normelinonine F’s action are still under investigation.
Comparison with Similar Compounds
Normelinonine F is closely related to other N-methyl-β-carboline alkaloids, such as melinonine F . These compounds share similar structures and properties but differ in their specific methylation patterns and biological activities. Normelinonine F is unique in its high photosensitizing efficiency and distinctive DNA photodamage profile . Other similar compounds include:
Melinonine F: Another N-methyl-β-carboline alkaloid with similar properties but different methylation patterns.
2-Methyl-harminium: A related compound with distinct photosensitizing properties.
Normelinonine F stands out due to its specific methylation at the β-carboline ring, which enhances its photosensitizing efficiency and DNA binding affinity .
Properties
CAS No. |
17994-14-8 |
---|---|
Molecular Formula |
C12H11N2+ |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-methyl-9H-pyrido[3,4-b]indol-2-ium |
InChI |
InChI=1S/C12H10N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-8H,1H3/p+1 |
InChI Key |
UDHBHTHWWOQPBW-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Key on ui other cas no. |
17994-14-8 |
Synonyms |
9-MeNH 9-mono-N'-methylnorharman |
Origin of Product |
United States |
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